

Structure-Activity Relationship of PAHSA Stereoisomers: A Technical Guide

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Compound of Interest

Compound Name: (S)-10-(palmitoyloxy)octadecanoic acid
Cat. No.: B8059151

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Executive Summary

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) represent a distinct class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4][5][6] While initial studies focused on regioisomers (e.g., 5-PAHSA vs. 9-PAHSA), recent lipidomic advances have isolated the specific contributions of stereochemistry—specifically the () and () configurations at the hydroxyl position.

This guide dissects the structure-activity relationship (SAR) of PAHSA stereoisomers.[2] It challenges the assumption that endogenous abundance equates to maximal therapeutic potency, highlighting a critical divergence: while (9R)-PAHSA is the predominant endogenous isomer in adipose tissue, (9S)-PAHSA exhibits superior potency in Glucose-Stimulated Insulin Secretion (GSIS) assays via GPR40 activation. Furthermore, we detail the metabolic instability of the (

)-isomer due to stereoselective hydrolysis by Carboxyl Ester Lipase (CEL), presenting a significant challenge for drug development.

Chemical Structure & Stereochemical Hierarchy

PAHSAs are formed by an ester linkage between palmitic acid (C16:[1]0) and a hydroxy-stearic acid (HSA) backbone.[2] The biological activity is governed by two structural tiers:

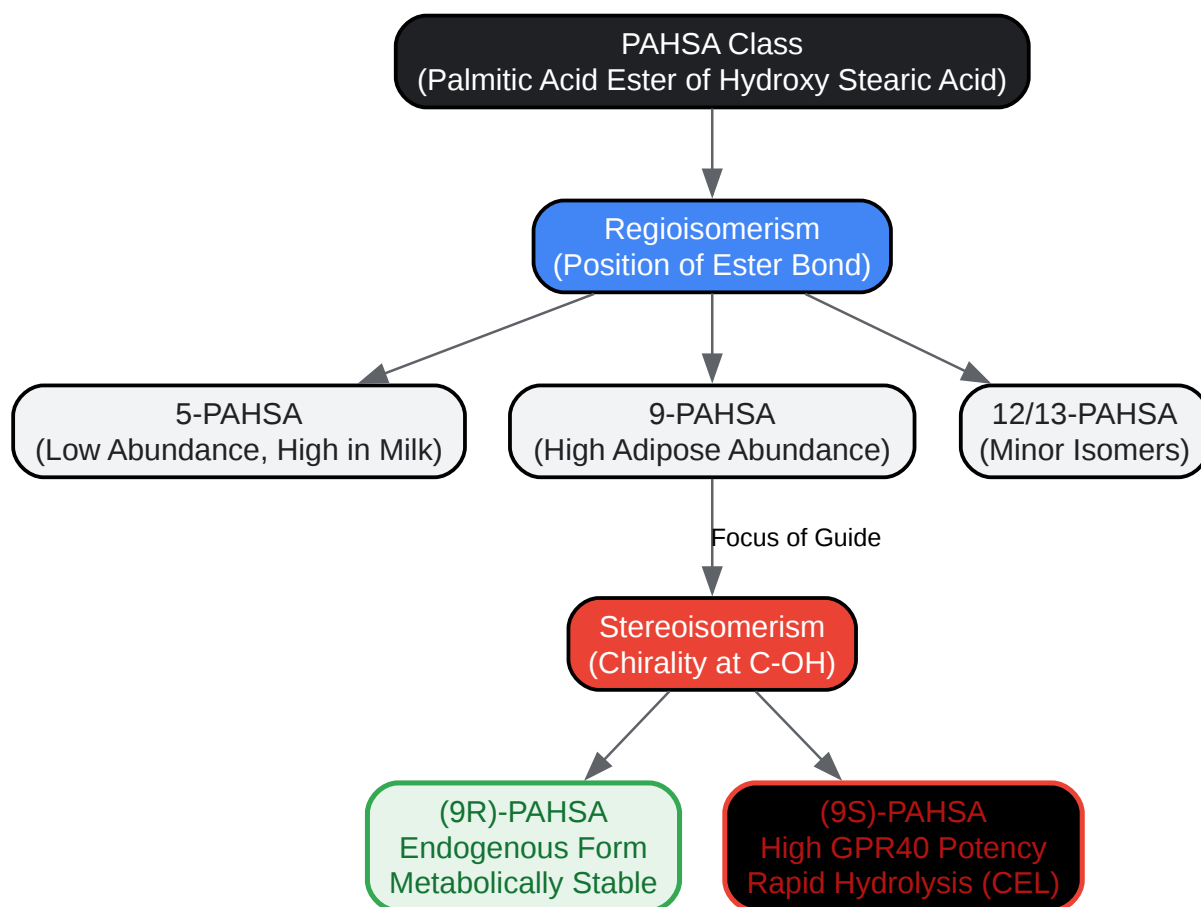
- Regioisomerism: The position of the ester bond on the stearic acid chain (e.g., C5, C9, C12, C13).
- Stereoisomerism: The chirality of the carbon atom bearing the ester bond (

vs.

).[4]

Structural Visualization

The following diagram illustrates the hierarchy of PAHSA isomerism, distinguishing between the regio- and stereochemical variations.



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Caption: Hierarchical classification of PAHSA lipids. Note the divergence in biological properties between the (9R) and (9S) enantiomers.

Structure-Activity Relationship (SAR) Analysis

The SAR of PAHSAs is defined by receptor selectivity (GPR120 vs. GPR40) and metabolic stability.

Receptor Selectivity & Potency

- GPR120 (FFAR4): Both (9R) and (9S) isomers activate GPR120, which mediates anti-inflammatory effects (inhibition of NF-

B signaling in macrophages) and insulin-stimulated glucose uptake (ISGU) in adipocytes.

- GPR40 (FFAR1): The (9S)-PAHSA isomer demonstrates significantly higher potency for GPR40 activation compared to the (9R) isomer.[4] This receptor is critical for enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic

-cells.[4]

Metabolic Stability & The "Endogenous Paradox"

A critical finding in PAHSA research is the stereoselectivity of degradative enzymes.

- Synthesis: Adipocytes preferentially synthesize (9R)-PAHSA.
- Degradation: Carboxyl Ester Lipase (CEL) preferentially hydrolyzes (9S)-PAHSA.[7][8]
- Implication: The body likely maintains high levels of the (9R)-isomer because it is resistant to hydrolysis, whereas the highly potent (9S)-isomer is rapidly cleared. This suggests that therapeutic strategies using (9S)-PAHSA requires chemical modification (e.g., steric shielding of the ester bond) to prevent rapid degradation.

Comparative Data Summary

Feature	(9R)-PAHSA	(9S)-PAHSA	5-PAHSA
Endogenous Abundance	High (Adipose)	Low	Low (High in Milk)
GPR120 Agonism	Moderate	Moderate	Moderate
GPR40 Agonism (GSIS)	Weak	Potent	Weak
Metabolic Stability	High	Low (CEL Substrate)	Moderate
Anti-Inflammatory	Yes	Yes	Yes

Experimental Protocol: Stereoselective Synthesis

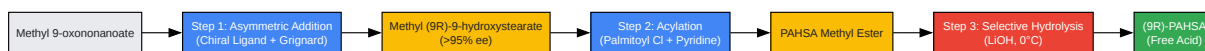
To study these isomers, researchers cannot rely on racemic mixtures. Below is a validated protocol for the synthesis of enantiomerically pure 9-PAHSA using a chiral pool strategy or asymmetric catalysis.

Synthesis Workflow (Grignard/Epoxide Route)

This route avoids the ambiguity of enzymatic resolution and provides high enantiomeric excess ().

- Reagents:
 - Start: Methyl 9-oxononanoate.[\[5\]\[9\]](#)
 - Chiral Induction: (-)-Chlorodiisopinocampheylborane (DIP-Cl) or asymmetric Grignard addition.
 - Coupling: Palmitoyl chloride.[\[10\]](#)
- Protocol Steps:
 - Step 1: Asymmetric Reduction/Addition. React methyl 9-oxononanoate with a Grignard reagent (Nonylmagnesium bromide) in the presence of a chiral ligand to generate the chiral alcohol Methyl (9R)-9-hydroxystearate.
 - Validation: Verify
via Chiral HPLC (e.g., Chiralcel OD-H column). Target >95%
 - Step 2: Esterification. Dissolve Methyl (9R)-9-hydroxystearate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0°C. Dropwise add Palmitoyl Chloride (1.1 eq). Stir at RT for 4h.
 - Observation: Formation of the diester intermediate.

- Step 3: Selective Hydrolysis. The molecule now has two ester bonds: the methyl ester at C1 and the palmitic ester at C9. Use LiOH (1.05 eq) in THF/H₂O at 0°C to selectively hydrolyze the terminal methyl ester without cleaving the internal lipid ester.
- Critical Control: Monitor reaction strictly by TLC/LC-MS. Over-hydrolysis destroys the PAHSA.



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Caption: Stereoselective synthesis workflow for (9R)-PAHSA. For (9S)-PAHSA, use the opposite chiral ligand in Step 1.

Biological Validation Protocols

GPR120 Agonist Assay (Calcium Flux)

To verify activity, use a cell line stably expressing GPR120 (e.g., CHO-K1/GPR120).

- Seeding: Plate cells in 384-well black-wall plates. Incubate overnight.
- Dye Loading: Load cells with Fluo-4 AM calcium indicator for 60 min at 37°C.
- Treatment: Add (9R)-PAHSA or (9S)-PAHSA (0.1 M – 100 M).
- Measurement: Monitor fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR system.
- Control: Use GW9508 as a positive control agonist.

Metabolic Stability Assay (CEL Hydrolysis)

- Enzyme Source: Recombinant human Carboxyl Ester Lipase (CEL) or lysate from CEL-overexpressing HEK293 cells.

- Incubation: Incubate 10

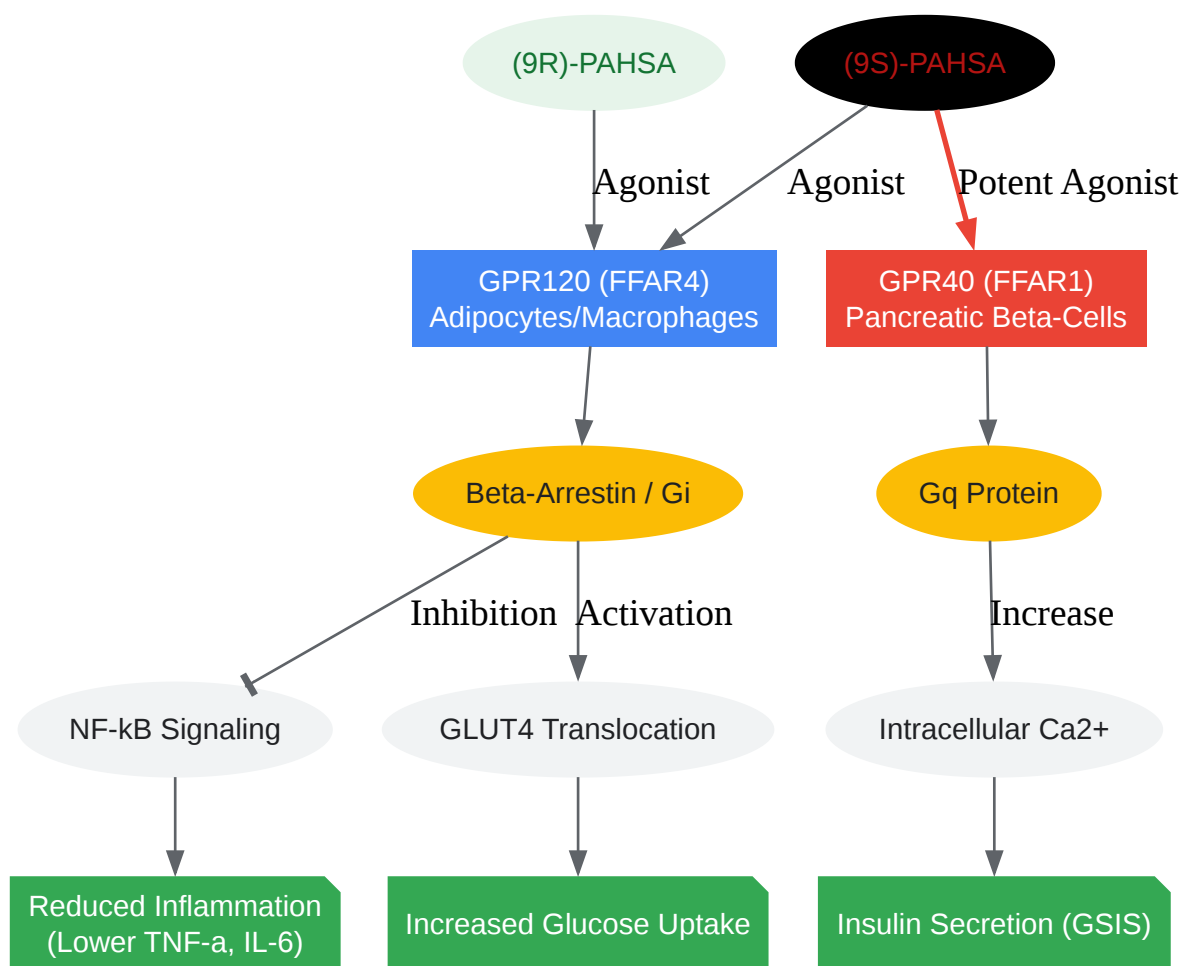
M of (9R)- or (9S)-PAHSA with the enzyme in Tris-HCl buffer (pH 7.4) at 37°C.

- Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.
- Analysis: Quantify remaining PAHSA via LC-MS/MS (MRM mode).
- Result: (9S)-PAHSA should show rapid degradation (

min), while (9R)-PAHSA remains stable.

Signaling Pathways & Mechanism of Action[11]

PAHSAs exert their effects through dual GPCR signaling. The diagram below maps the pathway from receptor activation to physiological outcome.



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Caption: Dual signaling pathways of PAHSA stereoisomers. Note the specific potency of (9S)-PAHSA in the GPR40-mediated insulin secretion pathway.

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